6-(3,5-Dichloro-phenoxy)hexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-Dichloro-phenoxy)hexanenitrile is an organic compound characterized by the presence of a phenoxy group substituted with two chlorine atoms at the 3 and 5 positions, attached to a hexanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dichloro-phenoxy)hexanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorophenol and 6-bromohexanenitrile.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 3,5-dichlorophenol is reacted with 6-bromohexanenitrile under reflux conditions, facilitating the nucleophilic substitution reaction to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dichloro-phenoxy)hexanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃).
Major Products
Oxidation: 6-(3,5-Dichloro-phenoxy)hexanoic acid.
Reduction: 6-(3,5-Dichloro-phenoxy)hexylamine.
Substitution: Various substituted phenoxy derivatives depending on the reagents used.
Scientific Research Applications
6-(3,5-Dichloro-phenoxy)hexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(3,5-Dichloro-phenoxy)hexanenitrile depends on its specific application. In biological systems, it may interact with cellular components, leading to disruption of cellular processes. The phenoxy group can interact with enzymes or receptors, while the nitrile group can participate in hydrogen bonding or other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
6-(3,5-Dichloro-phenoxy)hexanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
6-(3,5-Dichloro-phenoxy)hexylamine: Similar structure but with an amine group instead of a nitrile.
3,5-Dichlorophenol: The parent phenol compound without the hexanenitrile chain.
Uniqueness
6-(3,5-Dichloro-phenoxy)hexanenitrile is unique due to the presence of both the phenoxy and nitrile functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a compound of interest in various research fields.
Properties
IUPAC Name |
6-(3,5-dichlorophenoxy)hexanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO/c13-10-7-11(14)9-12(8-10)16-6-4-2-1-3-5-15/h7-9H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOYWGARMHHNOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OCCCCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.